3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Description
3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23ClN4O2 and its molecular weight is 374.87. The purity is usually 95%.
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Biological Activity
The compound 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. The structural complexity of this compound, featuring a triazole core and various functional groups, suggests diverse mechanisms of action and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound includes:
- A triazole ring, known for its antifungal and antibacterial properties.
- A piperidine moiety, which is often associated with neuroactive compounds.
- A chlorophenyl group that may enhance lipophilicity and biological activity.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A study demonstrated that compounds with a triazole core showed broad-spectrum antifungal activity against various fungal pathogens. The mechanism typically involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes . The specific compound under consideration may share similar properties due to its structural characteristics.
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been documented. For instance, studies have shown that certain triazoles exhibit activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of DNA replication processes .
Neuropharmacological Effects
Given the presence of the piperidine structure, there is potential for neuropharmacological activity. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders. The compound may act on various receptors in the central nervous system, influencing signaling pathways related to mood and cognition.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with specific structural features. Key aspects influencing activity include:
- Substituents on the triazole ring : Variations can significantly affect binding affinity to biological targets.
- Chlorophenyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperidine moiety : May facilitate interaction with neurotransmitter receptors.
Case Studies
Several studies involving similar compounds provide insights into the biological activity of the target molecule:
- Antifungal Efficacy : In vitro evaluations revealed that triazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL against Candida species .
- Antibacterial Screening : A study reported MIC values for related piperidine-triazole compounds against Staphylococcus aureus and Escherichia coli ranging from 10 to 50 µg/mL, suggesting moderate antibacterial activity .
- Neuroactivity Assessment : Compounds structurally related to piperidine have shown promise in preclinical models for anxiety and depression, indicating potential applications in mental health therapeutics .
Properties
IUPAC Name |
5-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-22-19(26)24(15-6-7-15)18(21-22)13-8-10-23(11-9-13)17(25)12-14-4-2-3-5-16(14)20/h2-5,13,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECRCWGRBZHNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.